

# A Technical Guide to the Spectroscopic Analysis of 2-Octanone

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This guide provides an in-depth overview of the spectroscopic data for **2-octanone** ( $C_8H_{16}O$ ), a methyl ketone with the IUPAC name octan-2-one.[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

### **Molecular Structure**

**2-Octanone** is a colorless liquid with a pleasant odor.[5] Its structure consists of an eight-carbon chain with a carbonyl group at the second carbon position.

Formula:  $C_8H_{16}O$  Molecular Weight: 128.21 g/mol [1][2][3][4] SMILES: CCCCCC(=O)C[6][7] [8][9] InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N[1][2][3][4][6][7][8][9]

# **Spectroscopic Data**

The following sections present the key spectroscopic data for **2-octanone**, organized for clarity and comparative analysis.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.



The ¹H NMR spectrum of **2-octanone** exhibits distinct signals corresponding to the different proton environments in the molecule. The spectrum is characterized by a singlet for the methyl group adjacent to the carbonyl, a triplet for the terminal methyl group of the hexyl chain, and a series of multiplets for the methylene protons.

Table 1: <sup>1</sup>H NMR Chemical Shifts for **2-Octanone** 

Protons (Position)	Chemical Shift (ppm)	Multiplicity	Integration
H-1	~2.13	Singlet	3H
H-3	~2.42	Triplet	2H
H-4, H-5, H-6	~1.20 - 1.58	Multiplet	6Н
H-7	~1.20 - 1.58	Multiplet	2H
H-8	~0.88	Triplet	3H

Solvent: CDCl3,

Frequency: 90 MHz.

Data is approximate

and compiled from

multiple sources.[5]

The <sup>13</sup>C NMR spectrum of **2-octanone** shows eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.[10] The carbonyl carbon is significantly downfield, which is characteristic of ketones.

Table 2: 13C NMR Chemical Shifts for 2-Octanone



Carbon Atom	Chemical Shift (ppm)	
C-1	~29.7	
C-2	~209.2	
C-3	~43.8	
C-4	~23.9	
C-5	~31.6	
C-6	~28.9	
C-7	~22.5	
C-8	~14.0	
Solvent: CDCl₃. Data is compiled from various spectral databases.[11]		

# Infrared (IR) Spectroscopy

The IR spectrum of **2-octanone** is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for **2-Octanone** 

Functional Group	Wavenumber (cm⁻¹)	Description
C=O (Ketone)	~1715 - 1720	Strong, sharp
C-H (sp³)	~2850 - 2960	Strong, multiple bands
CH <sub>2</sub> Bend	~1465	Medium
CH₃ Bend	~1365	Medium
Sample Phase: Neat (liquid film).[12]		



The most prominent feature is the carbonyl stretch around 1715 cm<sup>-1</sup>, which is a definitive indicator of a ketone.[12] The C-H stretching vibrations just below 3000 cm<sup>-1</sup> confirm the presence of saturated alkyl groups.[12]

## **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **2-octanone** results in a molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 2-Octanone

m/z	Proposed Fragment Ion	Relative Intensity
128	[CH₃(CH₂)₅COCH₃] <sup>+</sup> (Molecular Ion)	Low
113	[M - CH <sub>3</sub> ] <sup>+</sup>	Low
85	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>5</sub> CO] <sup>+</sup>	Medium
71	[M - C4H9] <sup>+</sup> or [CH3(CH2)4] <sup>+</sup>	Medium
58	[CH₃C(OH)=CH₂]+ (McLafferty Rearrangement)	High
43	[CH₃CO] <sup>+</sup> (Acetyl Cation)	High (Base Peak)
Ionization Method: Electron Ionization (EI).[2][8]		

The fragmentation pattern is characteristic of a methyl ketone. The base peak at m/z 43 corresponds to the stable acetyl cation. Another significant peak at m/z 58 is due to the McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with a  $\gamma$ -hydrogen. Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, also contributes to the observed fragments.[13]

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above.



## **NMR Spectroscopy**

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of 2-octanone for <sup>1</sup>H NMR (or 20-50 mg for <sup>13</sup>C NMR).[14]
- Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.[14][15] Chloroform-d is a common first choice for nonpolar to moderately polar compounds.[15]
- Transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles are present. The liquid level should be about 4-5 cm.[14]
- Cap the NMR tube securely.[14]

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
- Place the sample into the NMR probe.
- Lock the spectrometer onto the deuterium signal of the solvent.[16] This stabilizes the magnetic field.
- Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.[16]
- Tune the probe to the appropriate nucleus (¹H or ¹³C).
- Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):



- Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture from fingerprints.[17]
- Using a clean pipette, place one to two drops of liquid 2-octanone onto the polished face of one salt plate.[18]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[17]

#### Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder in the IR spectrometer.
- Acquire a background spectrum of the empty instrument if necessary.
- Acquire the IR spectrum of the **2-octanone** sample.
- After analysis, clean the salt plates thoroughly with a dry organic solvent (e.g., acetone or hexane) and return them to the desiccator.[17]

## Mass Spectrometry (EI-MS)

#### Sample Preparation:

- Prepare a dilute solution of 2-octanone. A typical starting concentration is around 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[19]
- Further dilute this stock solution to a final concentration of approximately 10-100 μg/mL.[19]
- Ensure the final solution is free of any particulate matter; filter if necessary.[19]
- Transfer the solution to a 2 mL mass spectrometry vial with a screw cap.[19]

#### Data Acquisition:

The sample is introduced into the mass spectrometer, often via direct injection or through a
gas chromatography (GC) system for separation and purification.

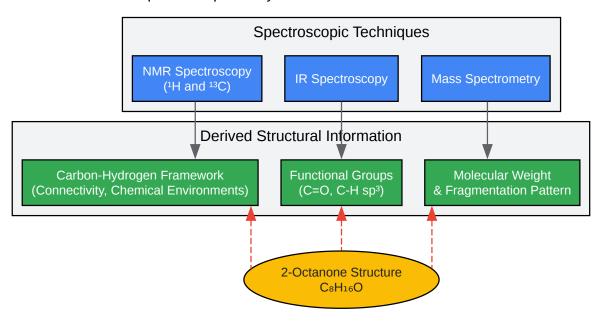


- In the ionization chamber, the **2-octanone** molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for **2-octanone**.

#### Spectroscopic Analysis Workflow for 2-Octanone



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Caption: Workflow of **2-octanone** structural elucidation using spectroscopic methods.



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